molecular formula C8H10BrClFNO B13570607 1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride

1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride

Cat. No.: B13570607
M. Wt: 270.52 g/mol
InChI Key: UOWKNLVVYOLXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride is an organic compound that features a bromine, fluorine, and methoxy group attached to a benzene ring, with a methanamine group attached to the benzene ring

Preparation Methods

The synthesis of 1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the purity and yield of the compound. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality.

Chemical Reactions Analysis

1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: It is used in the study of biological pathways and mechanisms. Its interactions with biological molecules can provide insights into cellular processes.

    Medicine: It has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride involves its interaction with specific molecular targets. These interactions can affect various biological pathways and processes. For example, it may bind to enzymes or receptors, altering their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride can be compared with similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups and overall structure. The presence of different substituents can significantly affect their chemical properties and reactivity, making each compound unique in its own right.

Properties

Molecular Formula

C8H10BrClFNO

Molecular Weight

270.52 g/mol

IUPAC Name

(4-bromo-2-fluoro-5-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H9BrFNO.ClH/c1-12-8-2-5(4-11)7(10)3-6(8)9;/h2-3H,4,11H2,1H3;1H

InChI Key

UOWKNLVVYOLXSW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CN)F)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.